molecular formula C16H17ClN4O2S B11031194 N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide

Cat. No.: B11031194
M. Wt: 364.9 g/mol
InChI Key: JFHRAXBBIQBIPP-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide is a synthetic organic compound that features a triazine ring, a benzyl group, and a chlorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as amines and aldehydes under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the triazine ring.

    Attachment of the Chlorobenzenesulfonamide Moiety: This step involves the reaction of the triazine intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

    Quality Control: Analytical methods like NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzenesulfonamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the triazine ring or the benzyl group.

    Reduction: Reduced forms of the triazine ring or the chlorobenzenesulfonamide moiety.

    Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts.

    Material Science: It can be used in the synthesis of polymers or as a building block for advanced materials.

Biology

    Enzyme Inhibition: The compound may inhibit certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine

    Drug Development:

    Diagnostic Tools: It can be used in the development of diagnostic assays.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Interference with metabolic pathways, leading to the inhibition of cell growth or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Differences : The presence of the chlorine atom in the chlorobenzenesulfonamide moiety distinguishes it from other similar compounds.
  • Reactivity : The chlorine atom can participate in unique substitution reactions, providing different derivatives.
  • Applications : Its specific structure may confer unique biological activities, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C16H17ClN4O2S

Molecular Weight

364.9 g/mol

IUPAC Name

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-chlorobenzenesulfonamide

InChI

InChI=1S/C16H17ClN4O2S/c17-14-6-8-15(9-7-14)24(22,23)20-16-18-11-21(12-19-16)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,18,19,20)

InChI Key

JFHRAXBBIQBIPP-UHFFFAOYSA-N

Canonical SMILES

C1NC(=NCN1CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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